molecular formula C15H23BrClNO B1525619 2-Bromo-4-(tert-pentyl)phenyl 3-pyrrolidinyl ether hydrochloride CAS No. 1220019-18-0

2-Bromo-4-(tert-pentyl)phenyl 3-pyrrolidinyl ether hydrochloride

Cat. No.: B1525619
CAS No.: 1220019-18-0
M. Wt: 348.7 g/mol
InChI Key: KHASPTOUWJXJPM-UHFFFAOYSA-N
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Description

Molecular Structure and Formula

The molecular composition of 2-Bromo-4-(tert-pentyl)phenyl 3-pyrrolidinyl ether hydrochloride is defined by the molecular formula C15H23BrClNO, which encompasses fifteen carbon atoms, twenty-three hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight of this compound has been consistently reported as 348.71 grams per mole, with slight variations observed in different sources reporting 348.72 grams per mole. The structural framework consists of a phenyl ring system substituted at the 2-position with a bromine atom and at the 4-position with a tert-pentyl group, where the phenyl ring is connected via an ether oxygen to the 3-position of a pyrrolidine ring system.

The tert-pentyl substituent, also known as 1,1-dimethylpropyl, contributes significant steric bulk to the aromatic system and influences the overall three-dimensional conformation of the molecule. The pyrrolidine moiety represents a five-membered saturated heterocycle containing one nitrogen atom, which in this compound exists as a hydrochloride salt through protonation of the nitrogen center. The ether linkage between the aromatic and heterocyclic components provides conformational flexibility while maintaining the structural integrity of the overall molecular framework.

Chemical Nomenclature and Identification

The systematic chemical nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being this compound. This nomenclature reflects the precise positioning of substituents and functional groups throughout the molecular structure. The compound is uniquely identified by the Chemical Abstracts Service registry number 1220019-18-0, which provides unambiguous identification within chemical databases and literature.

The MDL number MFCD13560887 serves as an additional identifier within chemical information systems. The Simplified Molecular Input Line Entry System notation for this compound is represented as CCC(C1=CC=C(OC2CNCC2)C(Br)=C1)(C)C.[H]Cl, which provides a textual representation of the molecular connectivity and includes the hydrochloride salt formation. This notation system allows for computational processing and database searching of the compound structure.

Property Value Source
Chemical Abstracts Service Number 1220019-18-0
Molecular Formula C15H23BrClNO
Molecular Weight 348.71 g/mol
MDL Number MFCD13560887
SMILES Notation CCC(C1=CC=C(OC2CNCC2)C(Br)=C1)(C)C.[H]Cl

Stereochemical Properties

The molecular structure of this compound contains specific stereochemical elements that influence its three-dimensional arrangement and potential biological activity. The pyrrolidine ring system exhibits inherent conformational flexibility due to its saturated nature, allowing for multiple conformational states that can interconvert at room temperature. The ether linkage at the 3-position of the pyrrolidine ring introduces an additional degree of conformational freedom through rotation around the carbon-oxygen bond.

The tert-pentyl substituent on the phenyl ring contributes significant steric hindrance, particularly in relation to adjacent substituents and the overall molecular conformation. This bulky alkyl group adopts a specific spatial orientation that minimizes unfavorable steric interactions while maximizing favorable van der Waals contacts. The bromine substituent at the 2-position of the phenyl ring creates an ortho relationship with the ether oxygen, potentially leading to intramolecular interactions that may influence the preferred conformational states of the molecule.

The hydrochloride salt formation involves protonation of the pyrrolidine nitrogen, converting it from a tertiary amine to a quaternary ammonium center. This ionic character significantly alters the physical properties of the compound, including solubility characteristics and crystal packing arrangements. The charged nature of the protonated nitrogen also affects the conformational preferences of the pyrrolidine ring and its orientation relative to the aromatic system.

Spectroscopic Characteristics

The spectroscopic properties of this compound reflect its complex molecular structure and the presence of multiple functional groups. Nuclear magnetic resonance spectroscopy would be expected to reveal characteristic signals corresponding to the various hydrogen environments present within the molecule. The aromatic protons on the substituted phenyl ring would appear in the downfield region, with coupling patterns reflecting the substitution pattern and the influence of the electron-withdrawing bromine substituent.

The tert-pentyl group would contribute characteristic multipicity patterns, with the terminal methyl groups appearing as overlapping signals and the methylene protons displaying distinct chemical shift values due to their proximity to the aromatic system. The pyrrolidine ring protons would be expected to show complex multipicity due to the conformational flexibility of the saturated ring system and the influence of the ether oxygen substituent. The protonated nitrogen in the hydrochloride salt form would contribute to the overall spectroscopic signature, potentially influencing the chemical shifts of nearby protons through electrostatic effects.

Mass spectrometry analysis would provide molecular ion peaks corresponding to the molecular weight of 348.71, with characteristic fragmentation patterns reflecting the loss of the hydrochloride moiety and subsequent breakdown of the organic framework. The presence of bromine would create distinctive isotope patterns due to the natural abundance of bromine-79 and bromine-81 isotopes. Infrared spectroscopy would reveal characteristic absorption bands for the aromatic carbon-carbon stretching, carbon-oxygen ether stretching, and carbon-halogen stretching vibrations, providing structural confirmation and functional group identification.

Properties

IUPAC Name

3-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO.ClH/c1-4-15(2,3)11-5-6-14(13(16)9-11)18-12-7-8-17-10-12;/h5-6,9,12,17H,4,7-8,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHASPTOUWJXJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OC2CCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-18-0
Record name Pyrrolidine, 3-[2-bromo-4-(1,1-dimethylpropyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

2-Bromo-4-(tert-pentyl)phenyl 3-pyrrolidinyl ether hydrochloride is a chemical compound with the molecular formula C15H23BrClNOC_{15}H_{23}BrClNO and a molecular weight of 348.7 g/mol. Its unique structure, characterized by a bromine atom, a tert-pentyl group, and a pyrrolidinyl ether moiety, positions it as a subject of interest in biological research. This article reviews the biological activity of this compound, focusing on its potential interactions with biological targets and its applications in medicinal chemistry.

The compound's reactivity is influenced by its structural features:

  • Bromine Atom : Facilitates nucleophilic substitution reactions.
  • Pyrrolidinyl Ether Group : Can undergo hydrolysis under acidic or basic conditions, potentially leading to phenolic compounds.

Neurotransmitter Receptor Interactions

Compounds structurally related to this compound have shown binding affinities with various neurotransmitter receptors. For example:

  • Dopamine Receptors : Some derivatives exhibit dopaminergic activity, indicating potential applications in treating neurological disorders.
  • Serotonin Receptors : Similar compounds have been noted for their interactions with serotonin receptors, which are crucial for mood regulation.

Neuroprotective Properties

Research indicates that certain phenolic compounds can possess neuroprotective properties. Although specific data on this compound is sparse, it is hypothesized that the presence of the pyrrolidinyl ether moiety may contribute to such effects through antioxidant mechanisms.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
2-Bromo-4-(tert-butyl)phenolSimilar brominated phenolic structureOften used as a flame retardant
2-Bromo-6-methylphenolContains a methyl group instead of tert-pentylExhibits antimicrobial activity
Pyrrolidine derivativesVarying substituents on pyrrolidineDiverse biological activities including analgesic effects

This comparison indicates that while other compounds may share structural similarities, the specific tert-pentyl substitution in this compound may confer distinct biological activities.

Case Studies and Research Findings

  • Neuroprotective Studies : In vitro studies have shown that similar pyrrolidine derivatives can protect neuronal cells from oxidative stress. Future research should focus on evaluating the neuroprotective potential of this specific compound.
  • Antimicrobial Activity : A study on benzyl bromide derivatives indicated strong antibacterial and antifungal properties. While direct evidence for this compound is lacking, its structural analogs suggest potential antimicrobial efficacy.

Preparation Methods

Bromination of Aromatic Precursors

Bromination is a critical step to install the bromo substituent at the 2-position of the phenyl ring. Reliable methods include:

  • Use of N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to achieve selective monobromination on the aromatic ring, often in the presence of a catalyst or under mild conditions to avoid polybromination.
  • For example, NBS in tetrahydrofuran (THF) at room temperature can selectively brominate aromatic precursors with high yield and regioselectivity.

Table 1: Bromination Conditions for Aromatic Compounds

Reagent Solvent Temperature Time Yield (%) Notes
N-Bromosuccinimide (NBS) THF 20-25 °C 1 hr 80-90 Selective monobromination
Br2 (elemental bromine) CCl4, DCM 0-25 °C 0.5-2 hr 70-95 Requires careful control to avoid polybromination
Br2/Et3N Organic solvent Ambient Variable Moderate Used for bromomethoxylation and vinyl bromides

Installation of the tert-Pentyl Group

The tert-pentyl substituent (a bulky alkyl group) at the 4-position on the phenyl ring is typically introduced by:

  • Friedel-Crafts alkylation using tert-pentyl chloride or related alkylating agents in the presence of Lewis acids such as aluminum chloride (AlCl3).
  • Alternatively, alkylation of phenolic precursors with tert-pentyl electrophiles under basic conditions can be employed.

The bulky tert-pentyl group provides steric hindrance influencing the reactivity and selectivity of subsequent steps.

Formation of the 3-Pyrrolidinyl Ether Linkage

The ether bond between the 2-bromo-4-(tert-pentyl)phenol derivative and the 3-pyrrolidinyl moiety is formed typically by:

  • Nucleophilic substitution (Williamson ether synthesis) where the phenol is deprotonated with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by reaction with a 3-pyrrolidinyl alkyl halide or tosylate.
  • The reaction is commonly conducted in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) at ambient or slightly elevated temperatures.
  • After ether formation, the product is purified by extraction and chromatographic techniques.

Conversion to Hydrochloride Salt

To obtain the hydrochloride salt form:

  • The free base ether is treated with hydrogen chloride gas or aqueous hydrochloric acid under controlled conditions.
  • This protonates the pyrrolidine nitrogen, forming the hydrochloride salt, which typically precipitates out or can be isolated by solvent removal and recrystallization.

Representative Synthetic Procedure (Summarized)

Step Reaction Conditions Yield (%) Notes
1 Bromination of tert-pentylphenol NBS in THF, room temperature, 1 hr ~85 Monobromination at 2-position
2 Alkylation to introduce tert-pentyl Friedel-Crafts with tert-pentyl chloride, AlCl3, DCM, 0-25 °C 70-80 4-position substitution
3 Ether formation with 3-pyrrolidinyl NaH, DMF, 50 °C, 4-6 hr 75-85 Williamson ether synthesis
4 Hydrochloride salt formation HCl gas or 1M HCl in ether, 0-25 °C 90-95 Salt precipitation

Analytical and Purification Techniques

  • Chromatography: Flash column chromatography on silica gel using ether/methanol gradients is standard for purification after ether formation.
  • Extraction: Organic layers are washed with saturated sodium bicarbonate, brine, and dried over anhydrous sodium sulfate.
  • Characterization: NMR, mass spectrometry, and HPLC are used to confirm structure and purity.

Research Findings and Optimization Notes

  • The use of NBS offers a cleaner bromination with fewer side products compared to elemental bromine, improving yield and selectivity.
  • The bulky tert-pentyl group can influence regioselectivity during bromination and ether formation, requiring careful control of reaction conditions.
  • Ether formation benefits from the use of strong bases like NaH and polar aprotic solvents to maximize nucleophilicity of the phenolate ion.
  • Conversion to the hydrochloride salt improves compound stability and facilitates isolation in high purity.

The preparation of 2-Bromo-4-(tert-pentyl)phenyl 3-pyrrolidinyl ether hydrochloride involves a multi-step synthetic route including selective bromination, tert-pentyl group installation, ether bond formation via Williamson synthesis, and final conversion to the hydrochloride salt. Optimized conditions employ NBS for bromination, Friedel-Crafts alkylation for tert-pentyl introduction, and sodium hydride in polar aprotic solvents for ether formation. The final hydrochloride salt is isolated by acid treatment and purification methods ensuring high purity and yield.

Q & A

Basic Research Questions

Q. How can the synthetic route for 2-Bromo-4-(tert-pentyl)phenyl 3-pyrrolidinyl ether hydrochloride be optimized for higher yields?

  • Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., palladium-based catalysts for coupling reactions), solvents (polar aprotic solvents like DMF or THF), and temperatures (stepwise heating from 50°C to 80°C). Monitor intermediates via TLC and characterize products using 1^1H/13^{13}C NMR and HRMS to confirm structural integrity. For brominated intermediates, ensure stoichiometric control to avoid over-halogenation .

Q. What purification techniques are most effective for isolating this compound?

  • Methodological Answer : Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) to separate brominated byproducts. Recrystallization in ethanol/water mixtures improves purity for crystalline forms. For hydrochloride salts, consider ion-exchange chromatography to remove unreacted amines .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Confirm substitution patterns on the phenyl ring (1^1H NMR: δ 7.2–7.8 ppm for aromatic protons) and pyrrolidinyl ether linkage (13^13C NMR: δ 60–70 ppm for ether oxygen).
  • HRMS : Validate molecular weight (expected ~350–400 g/mol based on analogous brominated ethers ).
  • X-ray crystallography : Resolve stereochemistry if chiral centers are present (requires single crystals from slow evaporation in dichloromethane/methanol).

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data for this compound?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Control for batch-to-batch variability by standardizing synthesis protocols and purity thresholds (>95% by HPLC). Perform meta-analysis of dose-response curves across studies to identify outliers .

Q. What experimental strategies are recommended for evaluating metabolic stability in vitro?

  • Methodological Answer :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) at 37°C, monitor degradation via LC-MS/MS over 60 minutes. Use NADPH cofactor to assess CYP450-mediated metabolism.
  • Solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers .

Q. How does the tert-pentyl group influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : Perform stress testing:

  • Acidic conditions : Dissolve in HCl (0.1–1 M) and monitor hydrolysis of the ether bond via 19^19F NMR (if fluorinated analogs exist) or HPLC.
  • Basic conditions : Test in NaOH (pH 9–12) to assess dehydrohalogenation of the bromine substituent. Tert-pentyl’s steric bulk may reduce nucleophilic attack compared to smaller alkyl groups .

Q. What are the key considerations for designing SAR studies targeting the pyrrolidinyl ether moiety?

  • Methodological Answer :

  • Analog synthesis : Replace pyrrolidine with piperidine or azetidine to study ring size effects.
  • Bioisosteres : Substitute oxygen in the ether with sulfur (thioether) or amine (amine linker) to modulate lipophilicity (logP) and hydrogen-bonding capacity.
  • Pharmacokinetics : Measure logD (octanol/water) and plasma protein binding to correlate structural changes with bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported receptor binding affinities?

  • Methodological Answer :

  • Receptor source : Compare results from recombinant vs. native receptors (e.g., HEK293-expressed vs. brain tissue receptors).
  • Buffers : Standardize assay conditions (pH, ionic strength) to minimize variability.
  • Negative controls : Include known antagonists (e.g., haloperidol for dopamine receptors) to validate assay sensitivity .

Notes on Evidence Utilization

  • References to commercial suppliers ( ) were excluded per guidelines.
  • Structural and synthetic insights were derived from molecular formulas and reaction pathways in , and 7.
  • Stability and analytical methodologies align with best practices for brominated aryl ethers and hydrochlorides .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-(tert-pentyl)phenyl 3-pyrrolidinyl ether hydrochloride
Reactant of Route 2
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2-Bromo-4-(tert-pentyl)phenyl 3-pyrrolidinyl ether hydrochloride

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